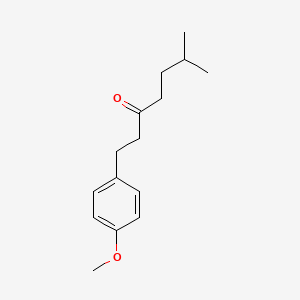![molecular formula C20H23NO2 B14368704 1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline CAS No. 91652-66-3](/img/structure/B14368704.png)
1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of a 2,4-dimethylphenyl group and two methoxy groups attached to the isoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline core reacts with 2,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Saturated derivatives
Substitution: Various substituted isoquinoline derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
相似化合物的比较
Similar Compounds
1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxyisoquinoline: Lacks the dihydro component, making it structurally similar but with different chemical properties.
2,4-Dimethylphenylhydrazine: Shares the 2,4-dimethylphenyl group but has a different core structure.
4-[(3,4-Dimethylphenyl)methyl]-1,2-dimethylbenzene: Similar in having a dimethylphenyl group but differs in the overall structure.
Uniqueness
1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is unique due to its specific combination of functional groups and the isoquinoline core. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
属性
CAS 编号 |
91652-66-3 |
|---|---|
分子式 |
C20H23NO2 |
分子量 |
309.4 g/mol |
IUPAC 名称 |
1-[(2,4-dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C20H23NO2/c1-13-5-6-15(14(2)9-13)10-18-17-12-20(23-4)19(22-3)11-16(17)7-8-21-18/h5-6,9,11-12H,7-8,10H2,1-4H3 |
InChI 键 |
QZZLFIUFWYPMQV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


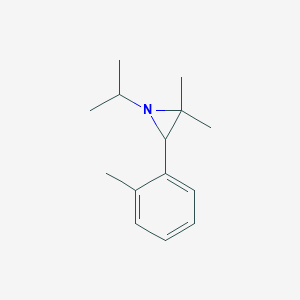
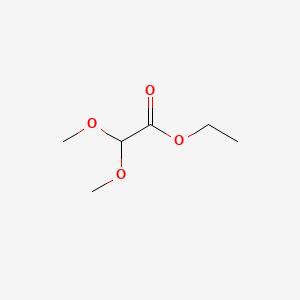
![1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14368629.png)
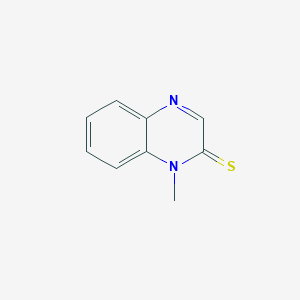
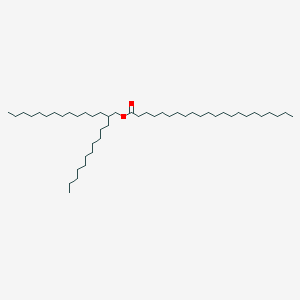
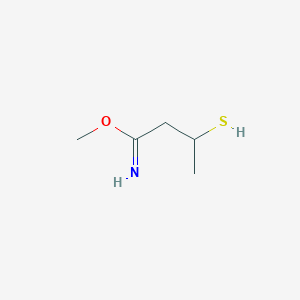
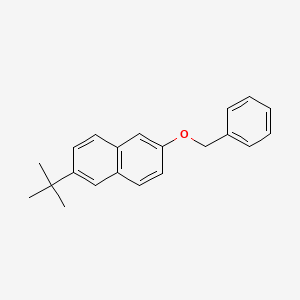
![5-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-1,3-thiazole-2-carbonitrile](/img/structure/B14368646.png)
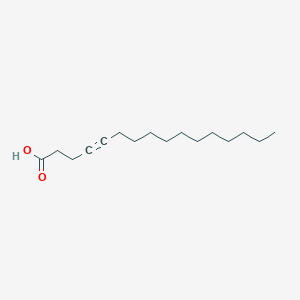
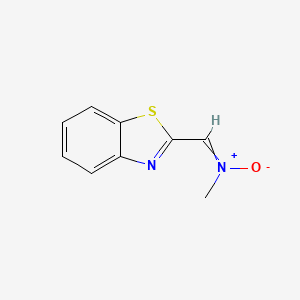
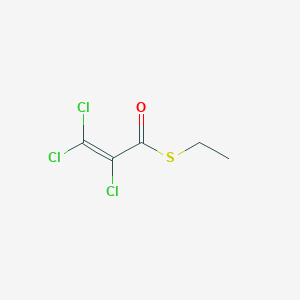

![Triphenyl[(trimethylsilyl)methyl]arsanium chloride](/img/structure/B14368682.png)
